Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate
Description
Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate (CAS: 1447960-36-2) is a nicotinic acid derivative characterized by a pyridine core substituted with a methyl ester at position 3, a methyl group at position 2, and a 4-ethoxyphenyl group at position 6 . The 4-ethoxyphenyl substituent contributes unique electronic and steric properties, distinguishing it from analogs with different aromatic or heterocyclic substituents.
Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 6-(4-ethoxyphenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-4-20-13-7-5-12(6-8-13)15-10-9-14(11(2)17-15)16(18)19-3/h5-10H,4H2,1-3H3 |
InChI Key |
DEQPZYRWKMCKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate typically involves the esterification of 6-(4-ethoxyphenyl)-2-methylnicotinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield 6-(4-ethoxyphenyl)-2-methylnicotinic acid and methanol. This reaction is critical for generating the corresponding carboxylic acid, a precursor for further derivatization.
Reaction Conditions and Outcomes
| Conditions | Reagents | Product | Yield | References |
|---|---|---|---|---|
| Acidic hydrolysis | HCl/H₂SO₄, reflux | 6-(4-ethoxyphenyl)-2-methylnicotinic acid | Not reported | |
| Basic hydrolysis | NaOH/KOH, ethanol, reflux | Same as above | Not reported |
Mechanistic studies suggest nucleophilic attack at the carbonyl carbon, with the ethoxy group remaining stable under these conditions.
Hydrazinolysis
Reaction with hydrazine hydrate converts the ester into a hydrazide derivative, a key intermediate for synthesizing heterocyclic compounds like pyridine-ureas.
Reaction Parameters
| Reagents | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Hydrazine hydrate | Methanol, reflux | 6-(4-ethoxyphenyl)-2-methylnicotinohydrazide | 80–86% |
This reaction proceeds via nucleophilic acyl substitution, forming hydrazides that are further used to generate azides (e.g., nicotinoyl azides) for Curtius rearrangements .
Reduction
The ester group can be reduced to a primary alcohol using lithium borohydride (LiBH₄), a selective reagent for ester reduction without affecting the ethoxy or methyl groups.
Reduction Data
| Reagents | Solvent | Conditions | Product | Yield | References |
|---|---|---|---|---|---|
| LiBH₄ | THF | Reflux | 6-(4-ethoxyphenyl)-2-(hydroxymethyl)nicotinate | Not reported |
This reaction expands the compound’s utility in synthesizing alcohol derivatives for pharmaceutical applications .
Transesterification
The methyl ester can undergo transesterification with other alcohols (e.g., ethanol) under acidic or basic catalysis to yield alternative esters.
Example Reaction
| Reagents | Conditions | Product | References |
|---|---|---|---|
| Ethanol, H₂SO₄ | Reflux | Ethyl 6-(4-ethoxyphenyl)-2-methylnicotinate |
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reagents/Conditions | Product Class |
|---|---|---|---|
| Hydrolysis | Ester | H⁺/OH⁻, reflux | Carboxylic acid |
| Hydrazinolysis | Ester | NH₂NH₂, MeOH, reflux | Hydrazide |
| Reduction | Ester | LiBH₄, THF | Primary alcohol |
| Transesterification | Ester | ROH, H⁺/base | Alternate ester |
Key Research Findings
Scientific Research Applications
Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The 4-ethoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups like Cl or F, which may alter reactivity and binding interactions in biological systems.
- Steric Effects: Dimethoxy substituents (e.g., 2,4-dimethoxyphenyl) introduce greater steric bulk compared to mono-substituted analogs.
Ester Group Modifications
Replacing the methyl ester with an ethyl group increases lipophilicity and molecular weight. For example, Ethyl 6-(4-chlorophenyl)-2-methylnicotinate (C₁₆H₁₆ClNO₃, 305.76 g/mol) has a higher molar mass than its methyl ester counterpart.
Heterocyclic Replacements
Substituting the phenyl ring with a heterocycle, such as furan, significantly alters physicochemical properties:
- Methyl 6-(furan-2-yl)-2-methylnicotinate (C₁₂H₁₁NO₃, 217.22 g/mol) has reduced aromaticity and lower molecular weight compared to phenyl-substituted analogs.
Physico-Chemical Properties
| Property | This compound | Methyl 6-(3-methoxyphenyl)-2-methylnicotinate | Ethyl 6-(4-chlorophenyl)-2-methylnicotinate |
|---|---|---|---|
| Molecular Weight | 271.31 | 257.28 | 305.76 |
| Lipophilicity (LogP)* | ~2.8 (estimated) | ~2.5 (estimated) | ~3.2 (estimated) |
| Aqueous Solubility | Low (ethoxy increases hydrophobicity) | Moderate (methoxy less hydrophobic) | Very low (Cl enhances hydrophobicity) |
*Estimated using fragment-based methods.
Biological Activity
Methyl 6-(4-ethoxyphenyl)-2-methylnicotinate is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring substituted with an ethoxyphenyl group and a methyl group at the 2-position. The synthesis of this compound typically involves multi-step organic reactions, including condensation and esterification processes. The following general synthetic pathway is often employed:
- Formation of the Nicotinic Acid Derivative : The starting material, nicotinic acid, undergoes esterification with methanol to form methyl nicotinate.
- Substitution Reaction : The methyl nicotinate is then reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to introduce the ethoxyphenyl group.
- Purification : The final product is purified through recrystallization or chromatography.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and other pharmacological effects.
Anticancer Activity
Several studies have reported on the cytotoxic effects of pyridine derivatives, including this compound, against various cancer cell lines:
- Cytotoxicity Assays : In vitro assays, such as MTT assays, have demonstrated that this compound exhibits significant cytotoxicity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. For instance, certain derivatives showed IC50 values ranging from 0.11 to 5.14 µM after 72 hours of treatment, indicating potent anti-proliferative effects .
- Mechanism of Action : The anticancer activity is believed to be mediated through multiple mechanisms, including induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to induce PARP cleavage and block cell cycle progression at the G2-M phase .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other potential biological activities:
Case Studies
- Study on Anticancer Efficacy : A comprehensive study examined the effects of various pyridine derivatives on cancer cell lines. Among them, this compound was highlighted for its significant cytotoxicity against MCF-7 cells, with further investigations needed to elucidate its precise mechanisms .
- Pharmacological Evaluations : Another study focused on a series of synthesized nicotinate derivatives, demonstrating that modifications to the core structure could enhance biological activity. This indicates that this compound may serve as a lead compound for further drug development .
Summary of Findings
The biological activity of this compound underscores its potential as an anticancer agent and highlights the importance of structural modifications in enhancing therapeutic efficacy. Further research is warranted to fully understand its mechanisms of action and explore its applications in various therapeutic contexts.
| Biological Activity | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 0.11 - 5.14 | Apoptosis induction, Cell cycle arrest |
| Anticancer | HepG2 | Not specified | Not specified |
| Antimicrobial | Various | Not specified | Not specified |
Q & A
Q. What synthetic methodologies are recommended for optimizing the yield of methyl 6-(4-ethoxyphenyl)-2-methylnicotinate?
To optimize synthesis, consider coupling reactions such as Suzuki-Miyaura for introducing the 4-ethoxyphenyl group to the pyridine core. Ethyl esters (e.g., ethyl 6-methylnicotinate derivatives) are common intermediates, as seen in analogous syntheses . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield. Monitoring reaction progress using thin-layer chromatography (TLC) ensures minimal byproduct formation. Adjusting stoichiometry of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) can enhance cross-coupling efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assign signals for the ethoxyphenyl (δ ~6.8–7.3 ppm for aromatic protons, δ ~63–69 ppm for OCH₂CH₃) and methylnicotinate groups (δ ~2.5–3.0 ppm for CH₃) .
- X-ray crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing molecular geometry.
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 469 [M+H]⁺ for related nicotinate derivatives) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
X-ray diffraction using SHELXL provides precise bond lengths and angles. For example, the dihedral angle between the pyridine and ethoxyphenyl rings can indicate π-π interactions. WinGX integrates tools for symmetry checks and hydrogen bonding analysis. If data conflicts with computational models (e.g., DFT), refine the crystal structure with TWINABS to address twinning or disorder .
Q. How should researchers address discrepancies between experimental NMR data and computational predictions for this compound?
Discrepancies often arise from solvent effects or dynamic processes (e.g., rotameric equilibria of the ethoxy group). Compare experimental NMR (e.g., δ 8.13 ppm for aromatic protons in CDCl₃ ) with DFT-calculated shifts using implicit solvent models. If unresolved, conduct variable-temperature NMR to probe conformational flexibility .
Q. What role does the 4-ethoxyphenyl substituent play in modulating electronic properties and intermolecular interactions?
The ethoxy group donates electron density via resonance, stabilizing the pyridine ring and influencing reactivity in electrophilic substitutions. In crystal packing, the ethoxy oxygen participates in C–H⋯O hydrogen bonds (e.g., with adjacent methyl groups), as observed in graph set analyses (e.g., Etter’s R₂²(8) motifs) . These interactions can be mapped using Mercury (CCDC) .
Q. How can hydrogen bonding patterns in crystalline this compound inform co-crystal design?
Graph set analysis identifies recurring motifs:
- Primary interactions : O⋯H–C between ethoxy and pyridine methyl groups.
- Secondary interactions : Weak C–H⋯π contacts involving aromatic rings.
Use these patterns to design co-crystals with improved solubility or stability by introducing complementary hydrogen bond donors (e.g., carboxylic acids) .
Data Contradiction and Validation
Q. How to validate the purity of this compound when HPLC and NMR data conflict?
Q. What strategies mitigate low reproducibility in catalytic steps during synthesis?
- Control moisture/oxygen : Use Schlenk lines for palladium-catalyzed steps .
- Optimize ligand selection : Bulky ligands (e.g., XPhos) improve cross-coupling efficiency for sterically hindered intermediates .
- Validate catalyst activity : Conduct kinetic studies (e.g., initial rate analysis) to identify deactivation pathways .
Methodological Tools
| Task | Recommended Tools | References |
|---|---|---|
| Crystallographic refinement | SHELXL, WinGX | |
| Hydrogen bonding analysis | Mercury, PLATON | |
| NMR prediction | Gaussian (DFT), ACD/Labs | |
| Reaction monitoring | TLC, HPLC-UV/MS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
